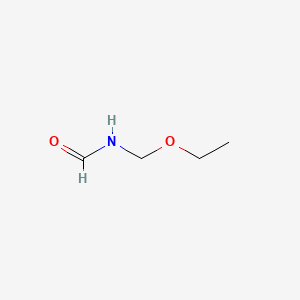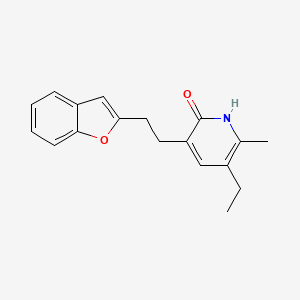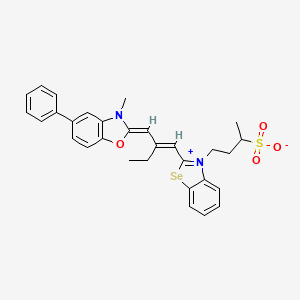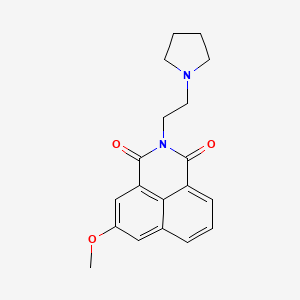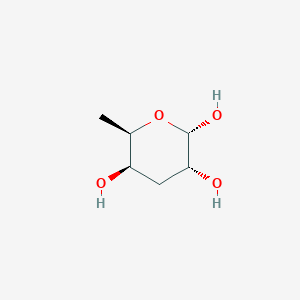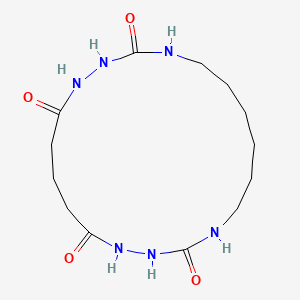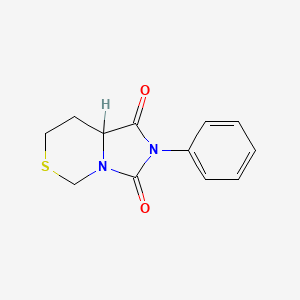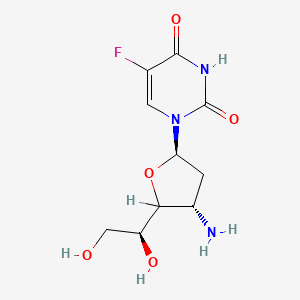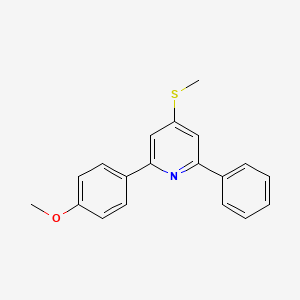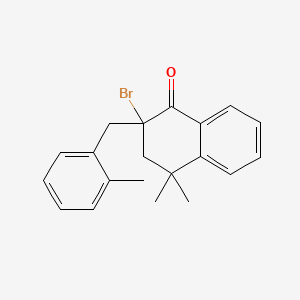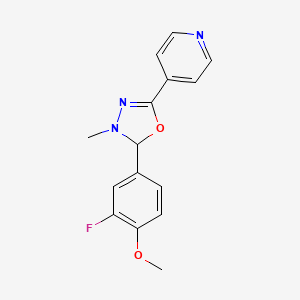
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . This reaction is characterized by the formation of the oxadiazole ring through a cyclization process. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
化学反应分析
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.
科学研究应用
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as MurD ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s fluorine and methoxy substituents enhance its lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- can be compared with other oxadiazole derivatives, such as:
Isoxazole clubbed 1,3,4-oxadiazoles: These compounds also exhibit significant antimicrobial and antitubercular activities.
Thiophene derivatives: These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Quinazoline derivatives: These compounds are potent inhibitors of receptor tyrosine kinases and are used in cancer therapy.
The uniqueness of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which enhance its biological activity and stability.
属性
CAS 编号 |
160816-78-4 |
|---|---|
分子式 |
C15H14FN3O2 |
分子量 |
287.29 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methoxyphenyl)-3-methyl-5-pyridin-4-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H14FN3O2/c1-19-15(11-3-4-13(20-2)12(16)9-11)21-14(18-19)10-5-7-17-8-6-10/h3-9,15H,1-2H3 |
InChI 键 |
OLGDESGVPRPAQJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(OC(=N1)C2=CC=NC=C2)C3=CC(=C(C=C3)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




